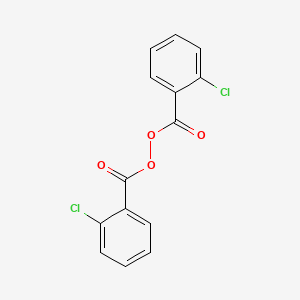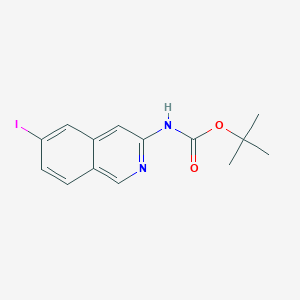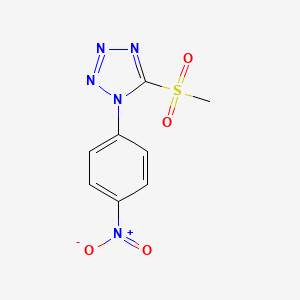![molecular formula C7H4FNO2 B13663822 6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
6-Fluorobenzo[c]isoxazol-3(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that contains a fluorine atom attached to a benzene ring fused with an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzonitrile with hydroxylamine to form the corresponding isoxazole derivative. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
6-Fluorobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
6-Fluorobenzo[c]isoxazol-3(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly those involving fluorinated compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-Fluorobenzo[c]isoxazol-3(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability and bioavailability.
相似化合物的比较
Similar Compounds
6-Fluorobenzo[d]isoxazol-3-ylamine: This compound is structurally similar but contains an amine group instead of a ketone.
6-Fluorobenzo[d]thiazole: This compound has a thiazole ring instead of an isoxazole ring.
6-Fluorobenzo[d]oxazole: This compound has an oxazole ring instead of an isoxazole ring.
Uniqueness
6-Fluorobenzo[c]isoxazol-3(1H)-one is unique due to its specific ring structure and the presence of a fluorine atom. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C7H4FNO2 |
|---|---|
分子量 |
153.11 g/mol |
IUPAC 名称 |
6-fluoro-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4FNO2/c8-4-1-2-5-6(3-4)9-11-7(5)10/h1-3,9H |
InChI 键 |
ILSSHOGGRMEVOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)NOC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


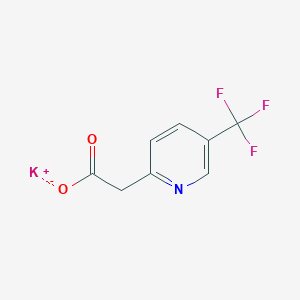

![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

![4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13663766.png)
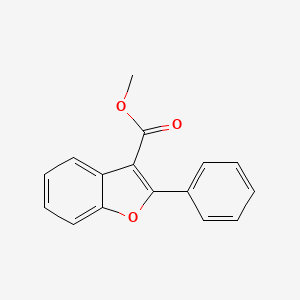
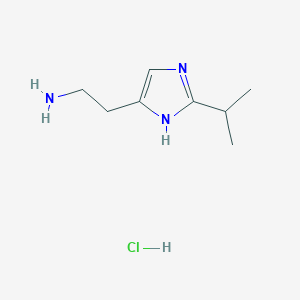
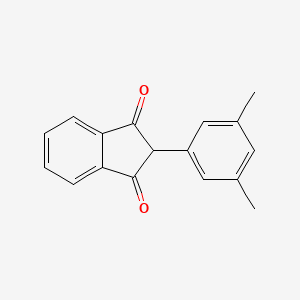
![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)
